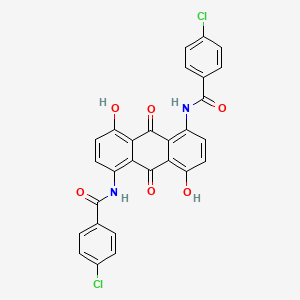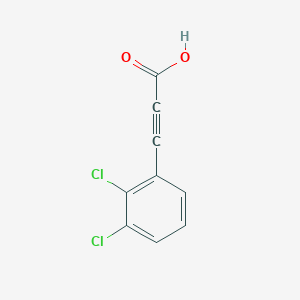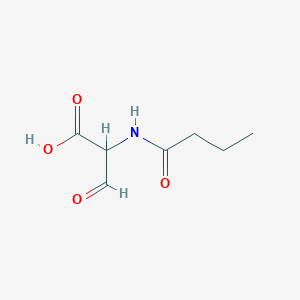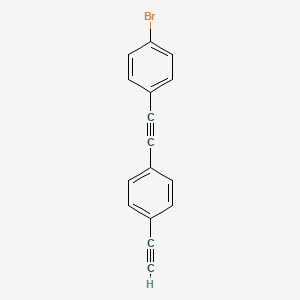
1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene is an organic compound with the molecular formula C16H9Br. It is a derivative of benzene, featuring a bromine atom and an ethynyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene can be synthesized through a series of organic reactions. One common method involves the coupling of 1-bromo-4-iodobenzene with 4-ethynylphenylacetylene using a palladium-catalyzed Sonogashira coupling reaction. The reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, like CuI, in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in further coupling reactions, such as Sonogashira or Heck coupling, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes or alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Coupling: Palladium catalysts, copper co-catalysts, and bases like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted benzene derivatives.
- Coupled products with extended conjugation.
- Oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine atom and the ethynyl group, which can undergo various chemical transformations. In biological systems, the compound may interact with molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the activity of enzymes or receptors.
Comparaison Avec Des Composés Similaires
1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-ethynylbenzene: Lacks the additional ethynylphenyl group, making it less complex and potentially less reactive.
1-Bromo-4-((4-bromophenyl)ethynyl)benzene: Contains an additional bromine atom, which can influence its reactivity and applications.
1-Bromo-4-(phenylethynyl)benzene:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of brominated and ethynyl-substituted benzene derivatives.
Propriétés
Formule moléculaire |
C16H9Br |
|---|---|
Poids moléculaire |
281.15 g/mol |
Nom IUPAC |
1-bromo-4-[2-(4-ethynylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H9Br/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(17)12-10-15/h1,3-6,9-12H |
Clé InChI |
LTEZPBHKAUXYFC-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


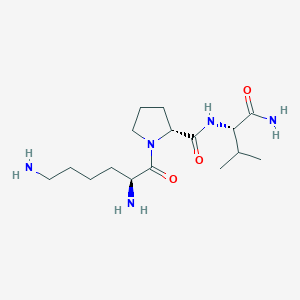
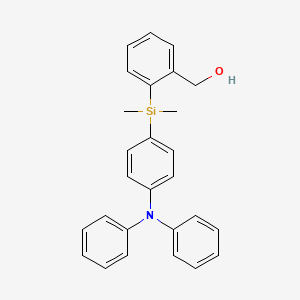
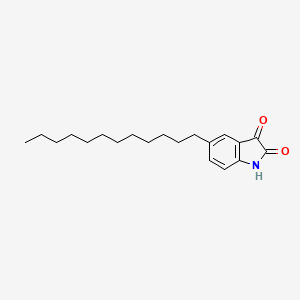
![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)

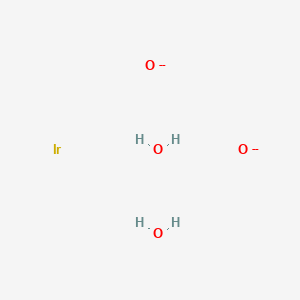
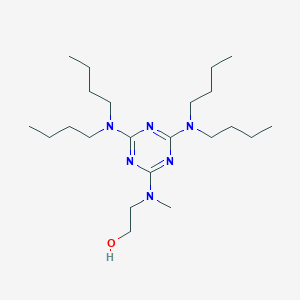
![5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol](/img/structure/B13145245.png)
![7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13145260.png)
